molecular formula C28H22N2O B4776101 5-(4-biphenylyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole

5-(4-biphenylyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole

Cat. No. B4776101
M. Wt: 402.5 g/mol
InChI Key: GHWMCFIFBHSUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to the specified compound, often involves multi-step chemical reactions that may include condensation, cyclization, and substitution processes. These methods aim to introduce various substituents onto the imidazole ring to achieve desired properties and activities (Ramanathan, 2017). The synthesis routes are designed to optimize yields, minimize side reactions, and improve the overall efficiency of the synthesis process.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is critical in determining their physical, chemical, and biological properties. Crystallographic and spectroscopic techniques, such as X-ray diffraction and NMR spectroscopy, are commonly used to characterize these compounds. These analyses provide insights into the arrangement of atoms within the molecule and the electronic environment, influencing reactivity and interaction with biological targets (McClements et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including alkylation, acylation, and oxidation. These reactions can modify the imidazole ring or its substituents, leading to a diverse array of derivatives with different properties and applications. The presence of the imidazole ring enhances the compound's ability to act as a ligand, forming complexes with metals, which is useful in catalysis and material science (López-Garzón et al., 1997).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The substituents attached to the imidazole ring can significantly affect these properties, making them crucial for the compound's suitability in various applications. For example, the introduction of methoxy groups can enhance solubility in organic solvents, facilitating their use in pharmaceutical formulations (Jayabharathi et al., 2012).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to their biological activity and chemical utility. The electron-rich nature of the imidazole ring makes it a site for various chemical reactions. These properties are essential for the compound's role as intermediates in organic synthesis and their pharmacological activities (Banu et al., 2013).

properties

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O/c1-31-25-18-16-24(17-19-25)28-29-26(22-10-6-3-7-11-22)27(30-28)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-19H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMCFIFBHSUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(biphenyl-4-yl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-biphenylyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole
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5-(4-biphenylyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole
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5-(4-biphenylyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole
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5-(4-biphenylyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole
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5-(4-biphenylyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole
Reactant of Route 6
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